Nubenolide

Description

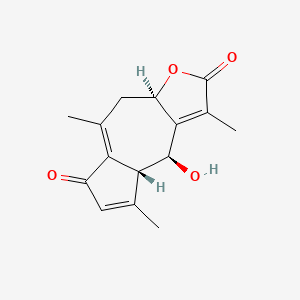

Structure

3D Structure

Properties

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

(3aR,8aR,9S)-9-hydroxy-1,5,8-trimethyl-3a,4,8a,9-tetrahydroazuleno[6,5-b]furan-2,6-dione |

InChI |

InChI=1S/C15H16O4/c1-6-4-9(16)11-7(2)5-10-13(14(17)12(6)11)8(3)15(18)19-10/h4,10,12,14,17H,5H2,1-3H3/t10-,12-,14+/m1/s1 |

InChI Key |

ASIVTMRMNHENCL-QKCSRTOESA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H](C3=C(C(=O)O[C@@H]3C1)C)O)C(=CC2=O)C |

Canonical SMILES |

CC1=C2C(C(C3=C(C(=O)OC3C1)C)O)C(=CC2=O)C |

Synonyms |

nubenolide nubenolide acetate |

Origin of Product |

United States |

Isolation of Nubenolide

Nubenolide has been successfully isolated from various plant sources, predominantly within the Salvia genus. A primary source identified is Salvia nubicola, a perennial herb found in regions including Afghanistan, Bhutan, India, Pakistan, southwest Asia, and Europe, typically growing in dry forests at high elevations plantaedb.comuni-lj.si. The compound was specifically isolated from Salvia nubicola specimens collected in Quetta, Pakistan nih.govctdbase.orgnih.gov.

The isolation process often involves extracting the methanol-soluble part of the plant material nih.govnih.gov. In addition to its presence in Salvia nubicola, this compound has also been reported to be separated from the whole plant of Salvia castanea ctdbase.orgscience.gov. During its isolation from Salvia nubicola, this compound was frequently co-isolated with several related compounds, including this compound acetate (B1210297) and bisthis compound nih.govnih.gov. Other co-occurring guaiane-type sesquiterpenoids such as nubiol and nubdienolide have also been isolated alongside this compound from Salvia nubicola plantaedb.comnih.govnih.gov.

Characterization of Nubenolide

Nubenolide is characterized as a novel sesquiterpene lactone, a type of fifteen-carbon compound derived from three isoprene (B109036) units plantaedb.comnih.govctdbase.org. Its classification as a guaianolide indicates a specific bicyclic sesquiterpene skeleton nih.govnih.gov. The structural elucidation of this compound, along with its co-isolated compounds, has been achieved through a combination of advanced spectroscopic techniques. Key among these methods is two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, which provides detailed insights into the compound's molecular connectivity nih.govctdbase.orgnih.gov. Crucially, the definitive structure of this compound has been confirmed through single-crystal X-ray diffraction analysis, a method that provides precise atomic arrangement and stereochemistry nih.govctdbase.orgnih.gov. This rigorous characterization validates its identity as a distinct guaiane-type sesquiterpenoid nih.govscience.gov.

Biosynthetic Pathways of Nubenolide

General Principles of Sesquiterpene Biosynthesis

Sesquiterpenes are a large class of natural products characterized by a 15-carbon backbone, biosynthetically derived from three isoprene (B109036) units hmdb.canih.govnih.gov. The foundational building blocks for all terpenoids, including sesquiterpenes, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) thegoodscentscompany.comnih.govnih.govwikipedia.orgctdbase.orgnih.gov. These C5 precursors are synthesized through two distinct metabolic routes in plants: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, localized in the plastids thegoodscentscompany.comnih.govwikipedia.orgnih.govnih.gov.

The condensation of one molecule of DMAPP with two molecules of IPP yields farnesyl diphosphate (B83284) (FPP), a C15 precursor, a reaction catalyzed by FPP synthase thegoodscentscompany.comwikipedia.orgctdbase.orgresearchgate.net. FPP serves as the universal precursor for the vast array of sesquiterpenes thegoodscentscompany.comnih.govwikipedia.orgctdbase.orgresearchgate.netresearchgate.net. The initial and often rate-limiting step in sesquiterpene lactone biosynthesis is the cyclization of FPP, a process mediated by a class of enzymes known as sesquiterpene synthases (STPSs) ctdbase.orgresearchgate.netnih.gov. A key enzyme in this initial cyclization for many sesquiterpene lactones, particularly guaianolides, is germacrene A synthase (GAS), which converts FPP into germacrene A thegoodscentscompany.comwikipedia.orgnih.govresearchgate.netnus.edu.sg.

Proposed Biosynthetic Routes to Guaianolides in Salvia Species

Guaianolides, including nubenolide, are derived from the common sesquiterpene precursor germacrene A nus.edu.sg. The biosynthetic pathway to guaianolides generally commences with the cyclization of farnesyl diphosphate (FPP) to (+)-germacrene A, a reaction catalyzed by germacrene A synthase (GAS) wikipedia.orgnih.govresearchgate.netnus.edu.sg. Following this initial cyclization, a series of oxidative modifications occur. The isopropenyl side chain of germacrene A undergoes hydroxylation and subsequent oxidation, mediated by enzymes such as germacrene A oxidase (GAO) and NAD(P)+-dependent dehydrogenases, leading to the formation of germacrene A acid wikipedia.orgnih.govresearchgate.net.

Subsequently, hydroxylation at the C-6 position of germacrene A acid, followed by spontaneous lactonization, results in the formation of (+)-costunolide wikipedia.orgnih.gov. Costunolide (B1669451), a germacranolide, is considered a pivotal intermediate and a branching point in the biosynthesis of various sesquiterpene lactone subclasses, including germacranolides, eudesmanolides, and guaianolides researchgate.net. In the context of guaianolide biosynthesis, particularly in the Asteraceae family, a proposed committed step involves the 4,5-epoxidation of costunolide. This is followed by an epoxide opening and an intramolecular attack, which ultimately leads to the formation of the characteristic guaianolide skeletal structure researchgate.net.

While the specific enzymatic steps leading directly to this compound in Salvia nubicola are not fully elucidated in the available literature, the general pathway for guaianolide formation from germacrene A and costunolide provides a strong framework for understanding its biosynthesis. Salvia nubicola is known to produce this compound and other guaiane-type sesquiterpenoids, confirming its capacity for this class of compound biosynthesis hmdb.cacgl.org.cnnih.govyoutube.comnih.gov.

Enzymatic Systems Involved in this compound Formation

The biosynthesis of this compound involves a cascade of enzymatic reactions, primarily orchestrated by sesquiterpene synthases and cytochrome P450 monooxygenases.

Key Enzymes and Their Roles:

| Enzyme Class / Specific Enzyme | Function in Biosynthesis | Substrate | Product | References |

| Sesquiterpene Synthases (STPSs) | Catalyze initial cyclization of FPP | Farnesyl Diphosphate (FPP) | Various cyclic sesquiterpenes (e.g., Germacrene A) | ctdbase.orgresearchgate.netnih.gov |

| Germacrene A Synthase (GAS) | Specific STPS for the first committed step of many STLs | Farnesyl Diphosphate (FPP) | Germacrene A | thegoodscentscompany.comwikipedia.orgnih.govresearchgate.netnus.edu.sg |

| Cytochrome P450 Enzymes (CYPs) | Catalyze oxidative modifications (hydroxylations, epoxidations, oxidations) | Various sesquiterpene intermediates | Oxygenated sesquiterpenes, lactones | wikipedia.orgnih.govresearchgate.netresearchgate.net |

| Germacrene A Oxidase (GAO) | A cytochrome P450 enzyme | Germacrene A | Germacrene A acid | wikipedia.orgnih.govresearchgate.net |

| Costunolide Synthase (COS) | A cytochrome P450 enzyme | Germacrene A acid (via hydroxylation at C6 and lactonization) | Costunolide | wikipedia.orgnih.govresearchgate.netnus.edu.sg |

| Kauniolide (B3029866) Synthase | A cytochrome P450 (CYP71) | Costunolide | Kauniolide (a guaianolide) | nih.gov |

| Alcohol Dehydrogenases, Reductases, Acyl Transferases | Further modification of the C15 skeleton | Various intermediates | Diverse sesquiterpene lactone derivatives | researchgate.netresearchgate.net |

The initial cyclization of FPP to germacrene A is performed by germacrene A synthase (GAS) thegoodscentscompany.comwikipedia.orgnih.govresearchgate.netnus.edu.sg. Subsequent steps involve cytochrome P450 enzymes, which are a large family of enzymes in plants crucial for oxidative transformations wikipedia.orgnih.govresearchgate.netresearchgate.net. For instance, germacrene A oxidase (GAO) and costunolide synthase (COS) are P450 enzymes that facilitate the conversion of germacrene A to germacrene A acid and then to costunolide wikipedia.orgnih.govresearchgate.netnus.edu.sg. The conversion of germacranolides like costunolide into guaianolides can be mediated by specific P450s, such as kauniolide synthase, which transforms costunolide into kauniolide through a unique mechanism involving stereoselective hydroxylation, water elimination, cyclization, and deprotonation nih.gov. While the precise enzymatic machinery for this compound formation in Salvia nubicola is yet to be fully characterized, it is expected to involve similar classes of enzymes, particularly sesquiterpene synthases and various cytochrome P450s, to achieve the specific cyclization and functionalization patterns characteristic of guaianolides.

Chemical Synthesis and Derivatization of Nubenolide and Analogs

Total Synthesis Approaches for Nubenolide

While a specific total synthesis of this compound has not been documented in publicly available literature, the general strategies for the synthesis of guaianolide sesquiterpenes are well-established and directly applicable. These approaches often contend with the challenges of constructing the characteristic 5-7-5 fused ring system and controlling the stereochemistry of multiple chiral centers.

A variety of innovative methods have been employed for the total synthesis of guaianolides, which can be broadly categorized. One prominent strategy involves the use of a double allylation disconnection . This approach has been successfully utilized in the gram-scale synthesis of the guaianolide (+)-mikanokryptin. The synthesis commenced from (+)-carvone and featured two key robust and scalable allylation processes to construct the core structure.

Another powerful technique is ring-closing metathesis (RCM) , which has been instrumental in the synthesis of various guaianolides. For instance, the total synthesis of (−)-dehydrocostus lactone was achieved using an enediyne metathesis route. This strategy often involves the careful design of a precursor containing multiple double or triple bonds that can be selectively cyclized to form the seven-membered ring.

Photochemical rearrangements represent a classic yet effective method for accessing the guaianolide skeleton. The readily available sesquiterpene lactone (−)-α-santonin has served as a chiral pool starting material for the synthesis of over 30 different guaianolides, often employing dienone photochemical rearrangements as a key step.

Furthermore, diastereoselective aldol (B89426) reactions and ketone alkylations have been employed to build key carbon-carbon bonds and set stereocenters within the guaianolide framework. These reactions are often part of a longer synthetic sequence that culminates in the formation of the fused-ring system. The choice of synthetic strategy is often dictated by the specific substitution patterns and stereochemical requirements of the target guaianolide.

Semi-synthetic Modifications and Derivatization Strategies

Semi-synthetic modification of readily available natural products is a powerful tool for generating novel compounds with potentially enhanced biological activities. For guaianolides, these modifications often target the reactive functional groups present in their structure.

One of the most common sites for derivatization is the α-methylene-γ-lactone moiety . This Michael acceptor can react with various nucleophiles, and modifications at this position can significantly impact biological activity. For example, new derivatives of the guaianolide estafiatin have been synthesized by targeting the exomethylene group conjugated with the γ-lactone carbonyl.

The epoxy cycle , if present, is another functional group amenable to modification. Ring-opening reactions with various reagents can introduce new functional groups and alter the conformation of the molecule. The chemical transformation of glaucolide B, for instance, has been explored under both acidic and basic conditions, leading to the formation of new spiro-derivatives.

Other reactive sites for semi-synthesis include hydroxyl groups and double bonds . Hydroxyl groups can be esterified or etherified to produce a range of derivatives. For example, a series of new guaianolide-type sesquiterpene lactone derivatives were synthesized with ester group modifications at either the C8-OH, C9-OH, or both positions of salograviolide A and salograviolide B. Double bonds can be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation to introduce further structural diversity.

Development of this compound Analogs

The development of analogs of natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, while reducing toxicity. For guaianolides, a significant focus has been on modifying the α-methylene-γ-lactone moiety, which, while often crucial for bioactivity, can also be responsible for non-specific toxicity due to its high reactivity.

A promising approach has been the replacement of the α-methylene-γ-lactone with an α-methylene-γ-lactam . This modification creates a privileged scaffold that can still act as a Michael acceptor but with attenuated reactivity. The synthesis of such guaianolide analogs has been achieved using the allenic Pauson-Khand reaction (APKR). By varying the substituents on the lactam nitrogen, the thiol reactivity of the α-methylene group can be modulated. This allows for the fine-tuning of the electrophilicity of the analog, potentially leading to a better balance of bioactivity and toxicity.

Late-stage functionalization of the guaianolide skeleton is another important strategy for developing analogs. This can involve the introduction of various substituents at different positions of the fused-ring system to probe structure-activity relationships (SAR). For example, a small library of guaianolide analogs was synthesized with a variety of functional groups and stereochemistries, including N-heteroaryl groups on the lactam nitrogen and different substituents on the alkyne and allene (B1206475) precursors used in the APKR.

The goal of these analog development programs is to create compounds with improved therapeutic potential. By systematically modifying the structure of the parent guaianolide, researchers can gain a better understanding of the structural features required for a desired biological effect and identify lead compounds for further development.

Mechanistic Investigations of Nubenolide S Biological Activities

Anti-Alzheimer's Disease Modulatory Effects

The exploration of Nubenolide's potential in addressing Alzheimer's disease (AD) pathology has involved both in vitro and in vivo preclinical models.

This compound, alongside other sesquiterpene lactones such as salcastanins, nubiol, and nubdienolide, isolated from Salvia castanea, has been evaluated for anti-Alzheimer's disease activities. While general in vitro studies are crucial for understanding neuroprotection and amyloidogenesis modulation, specific detailed findings on this compound's direct effects on these processes in in vitro cell models were not extensively detailed in the provided research. However, it is noted that active components, including this compound from Salvia, have been investigated for their ability to attenuate Aβ42 accumulation and modulate the Aβ-peptide aggregation pathway in AD models, though specific in vitro data for this compound itself were not fully elaborated.

Caenorhabditis elegans (C. elegans) serves as a valuable preclinical model for Alzheimer's disease research due to its relative simplicity, transparent body, fully sequenced genome, short generation time, and ease of genetic manipulation. This nematode model allows for the rapid assessment of compounds' efficacy in modulating AD-like symptoms. This compound, along with other guaiane-type sesquiterpenoids like nubiol and nubdienolide, was evaluated using a humanized Caenorhabditis elegans AD pathological model. Research findings indicate that this compound significantly delayed AD-like symptoms, specifically the worm paralysis phenotype, in these C. elegans models. This suggests its potential as a candidate for novel anti-AD therapies.

Antimicrobial Activities and Cellular Targets

This compound has also been investigated for its antimicrobial properties against various microorganisms.

This compound has demonstrated moderate activity against the bacterial strain Pseudomonas aeruginosa. This activity contributes to the broader antimicrobial spectrum observed in extracts from Salvia species, from which this compound is derived.

Table 1: Antibacterial Activity of this compound

| Compound | Bacterial Strain | Activity Level | Source |

| This compound | Pseudomonas aeruginosa | Moderate |

While the essential oil of Salvia nubicola, the plant source of this compound, has shown general antifungal activity, including complete inhibition of Penicillium sp., specific studies on purified this compound present a more nuanced picture. When this compound was part of a group of purified compounds from Salvia castanea tested against various clinical pathogens, no activity was detected against Candida albicans or C. glabrata. Regarding antiviral potential, existing literature on Salvia species indicates that some of their secondary metabolites possess antiviral properties, with specific compounds like safficinolide and sageone (B23465) showing activity against viruses such as VSV and HSV-1. However, direct evidence detailing this compound's specific antiviral activity was not explicitly provided in the available research.

The precise cellular and molecular targets underlying this compound's antimicrobial effects have not been extensively elucidated in the provided research. General antimicrobial mechanisms often involve interference with bacterial or fungal cellular processes, such as inhibiting nucleic acid or protein synthesis, or disrupting cell membrane integrity. The observed antimicrobial activities of Salvia species are generally attributed to the presence of specific compounds within their essential oils. Further detailed mechanistic investigations are required to fully understand how this compound exerts its antimicrobial effects.

Anti-inflammatory Properties and Signaling Pathway Modulation

The Salvia genus, a source of this compound, is widely recognized for its diverse medicinal properties, including significant anti-inflammatory effects. ctdbase.org Investigations into this compound's anti-inflammatory potential indicate its capacity to modulate key inflammatory pathways.

While comprehensive in vitro assessments specifically detailing this compound's impact on individual inflammatory markers are not extensively reported in the provided literature, studies on extracts from its source plants, such as Salvia castanea, suggest a broader anti-inflammatory capacity. For example, various plant extracts have demonstrated the ability to inhibit the expression of major pro-inflammatory cytokines, including interleukin (IL)-6, IL-8, and tumor necrosis factor (TNF)-α, in activated monocyte/macrophage cells. Additionally, the reduction of nitric oxide (NO) production has been observed with other anti-inflammatory agents in cellular models, highlighting a common mechanism for mitigating inflammatory responses. Given this compound's isolation from Salvia species with established anti-inflammatory profiles, further targeted research into its direct modulation of these specific inflammatory markers would provide valuable insights.

This compound has been linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of immune and inflammatory responses. The NF-κB pathway is activated by various stimuli, leading to the nuclear translocation of NF-κB dimers. Once in the nucleus, these dimers bind to specific DNA sequences, activating the transcription of genes that encode inflammatory cytokines, cell adhesion molecules, and other proteins crucial for the inflammatory cascade. Aberrant activation of NF-κB is a hallmark of numerous inflammatory diseases. A related sesquiterpene lactone, also isolated from Salvia castanea, has shown anti-inflammatory effects by blocking NF-κB activation through the inhibition of IκB phosphorylation. ctdbase.org This mechanistic finding strongly suggests that this compound may exert its anti-inflammatory properties by similarly interfering with the NF-κB signaling cascade, thereby contributing to the suppression of pro-inflammatory mediator expression.

Antioxidant Capacity and Mechanisms

As a constituent of Salvia species, this compound belongs to a group of compounds frequently associated with significant antioxidant activities. Antioxidants are crucial in neutralizing reactive oxygen species (ROS) and free radicals, which are harmful byproducts of cellular metabolism and contribute to oxidative stress, a key factor in the pathogenesis of various diseases.

Antineoplastic Investigations in Cell-Based Assays

Preliminary investigations have explored the antineoplastic potential of this compound in cell-based assays, indicating its capacity to influence cancer cell behavior.

This compound (identified as compound 9 in certain studies) has been reported to inhibit cell proliferation in vitro. This finding suggests that this compound possesses cytotoxic or growth-inhibitory effects on cellular systems. While the specific cancer cell lines tested and the precise half-maximal inhibitory concentration (IC50) values for this compound are not detailed in the available snippets, its isolation from Salvia castanea and Salvia nubicola, both sources of compounds with documented anticancer activities, supports its potential in this therapeutic area. ctdbase.orgplantaedb.com The evaluation of cytotoxicity in cancer cell lines is a fundamental step in the identification of potential anticancer agents, as it assesses their ability to reduce cell viability or induce cell death.

The observed inhibition of cell proliferation by this compound implies its involvement in regulating fundamental cellular processes critical for cancer cell growth and survival. Two primary mechanisms by which antineoplastic agents exert their effects are the induction of cell cycle arrest and the promotion of apoptosis.

Cell cycle arrest involves halting the progression of cancer cells through their division cycle, typically at specific checkpoints such as G0/G1, S, or G2/M phases, thereby preventing uncontrolled proliferation. Apoptosis, or programmed cell death, is a highly regulated process characterized by a series of biochemical events leading to the orderly dismantling of the cell, without eliciting an inflammatory response. Anticancer compounds often induce apoptosis through either intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways, both of which ultimately activate caspases, a family of proteases responsible for executing cell death. While the precise cellular processes affected by this compound (e.g., specific cell cycle checkpoints or apoptotic pathways) are not explicitly detailed in the provided search results, its demonstrated antiproliferative activity strongly suggests that it may induce cell cycle arrest or apoptosis in susceptible cancer cells, necessitating further mechanistic investigation.

Summary of this compound's Biological Activities and Proposed Mechanisms

| Biological Activity | Proposed Mechanism / Key Findings | Supporting Evidence (General/Related) |

| Anti-inflammatory | Potential modulation of NF-κB signaling pathway, possibly via inhibition of IκB phosphorylation. ctdbase.org | Related compounds from Salvia castanea inhibit NF-κB. ctdbase.org NF-κB is a master regulator of inflammation. |

| Antioxidant | Implied free radical scavenging and/or inhibition of reactive oxygen species (ROS) production. | Isolated from Salvia species known for antioxidant properties. General antioxidant mechanisms involve HAT/SET, ROS inhibition, and enzyme activation. |

| Antineoplastic | Inhibition of cell proliferation. Implied induction of cell cycle arrest and/or apoptosis. | General anticancer mechanisms include cell cycle arrest and apoptosis induction. |

Other Investigated Biological Activities (e.g., phytotoxicity)

Beyond its structural characterization and primary biological investigations, this compound has been explored for a range of other activities, including its antibacterial properties and potential involvement in anti-Alzheimer's disease research. While some related compounds have shown phytotoxic effects, specific significant phytotoxicity for this compound itself has not been prominently reported in the available literature.

Antibacterial Activity

This compound, a guaianolide-class sesquiterpene lactone isolated from Salvia nubicola, has demonstrated moderate antibacterial activity. Specifically, it has been found to be moderately active against the bacterium Pseudomonas aeruginosa. nih.govnih.gov This activity positions this compound as a compound of interest in the search for new antimicrobial agents.

Table 1: Antibacterial Activity of this compound

| Compound | Target Organism | Activity Level |

| This compound | Pseudomonas aeruginosa | Moderately Active nih.govnih.gov |

Anti-Alzheimer's Disease (AD) Evaluation

This compound was among several sesquiterpenoids isolated from Salvia castanea that were evaluated for their potential anti-Alzheimer's disease (AD) activities. nih.govnih.gov In a study utilizing a humanized Caenorhabditis elegans AD pathological model, a panel of compounds including salcastanins A-F, nubiol, nubdienolide, and this compound were assessed. nih.gov While the study indicated that compounds such as salcastanins A-C and nubiol significantly delayed AD-like symptoms in the worm paralysis phenotype, this compound was part of the broader group of compounds evaluated. nih.gov The direct significant anti-AD activity was primarily attributed to other compounds in that specific investigation. nih.gov

Phytotoxicity

Investigations into phytotoxicity have been conducted on various compounds derived from Salvia nubicola. For instance, nubtrienolide, another metabolite from Salvia nubicola, exhibited growth promotion against Lemna minor L. during phytotoxicity testing. nih.gov Additionally, other compounds like 3a-hydroxy-20-oxo-30-norlupane and nubenamide isolated from the same plant have also been subjected to pharmacological studies including phytotoxicity. researchgate.net However, based on the currently available research findings, explicit and significant phytotoxic activity directly attributed to this compound has not been clearly reported. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Nubenolide and Its Derivatives

Methodologies for SAR Analysis

The investigation of SAR involves various computational and experimental methodologies that correlate a molecule's chemical structure with its biological activity. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are powerful computational tools that establish mathematical relationships between the chemical descriptors of molecular structures and their experimentally measured biological activities. nih.govresearchgate.netnih.govnih.gov By analyzing these relationships, QSAR can predict the biological effects of new chemical compounds based on their molecular structure, especially when data from similar compounds are available. nih.govcgl.org.cn This method is particularly useful in drug discovery for guiding the synthesis or acquisition of compounds with desired activities. cgl.org.cn

3D-QSAR: An extension of QSAR, 3D-QSAR considers the three-dimensional arrangement of atoms in a molecule and their steric and electrostatic fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed in 3D-QSAR to develop predictive models that describe the relationship between a compound's 3D structure and its biological activity. nih.gov These models provide insights into the spatial requirements for activity, often represented through contour maps that highlight regions where specific functional groups might enhance or diminish activity. nih.gov

Pharmacophore Modeling: Pharmacophore modeling is another crucial methodology that identifies the essential steric and electronic features of a molecule required for its biological activity. nih.govnih.gov These features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, represent the common spatial arrangement necessary for a ligand to bind to a specific receptor or enzyme and elicit a biological response. nih.govnih.gov Pharmacophore models can be derived from a set of active compounds (ligand-based) or from the binding site of a target protein (structure-based) and are widely used for virtual screening and lead optimization. nih.gov

Identification of Pharmacophores and Structural Features Critical for Activity

For sesquiterpene lactones, including guaianolides like Nubenolide, a widely recognized pharmacophore and critical structural feature is the α-methylene-γ-lactone moiety . researchgate.netnih.gov This specific functional group is highly reactive and is known to undergo Michael addition with various biological nucleophiles, such as sulfhydryl groups of L-cysteine or thiol-containing enzymes. researchgate.netnih.gov This reactivity is often attributed to the cytotoxic, antitumor, bactericidal, anti-inflammatory, and antiviral properties observed in many sesquiterpene lactones. researchgate.netnih.gov

In the broader context of compounds found in Salvia species, from which this compound is isolated, SAR analyses have indicated that the presence of o-hydroxy groups and a saturated connection between aromatic rings are critical determinants for free radical scavenging activity. researchgate.netnih.gov While this finding is a general SAR observation within Salvia constituents, it highlights the importance of specific oxygenation patterns and saturation states for certain biological effects. However, detailed, specific pharmacophore models directly derived from this compound's activity against Pseudomonas aeruginosa or its anti-Alzheimer's effects are not extensively detailed in the current literature.

Influence of Substituents on Biological Potency and Selectivity

Reactivity of the α-methylene-γ-lactone: The presence and accessibility of the α-methylene-γ-lactone group are paramount for many of the observed activities. Modifications that sterically hinder access to this electrophilic center can diminish its reactivity with biological nucleophiles, thereby reducing potency. nih.gov

Polarity and Lipophilicity: For certain activities, such as antifungal properties, nonpolar or weakly polar compounds within the sesquiterpene lactone class have been found to be more bioactive. nih.gov This suggests that appropriate lipophilicity is crucial for membrane permeability and interaction with biological targets.

Comparative SAR with Other Guaianolide Sesquiterpenes

This compound belongs to the guaianolide subgroup of sesquiterpene lactones, which are characterized by a tricyclic 5,7,5-ring system derived from the guaiane (B1240927) skeleton. researchgate.net This class of natural products exhibits a wide array of biological activities, including anti-inflammatory, antibacterial, antiviral, antihelminthic, and antitumor properties. researchgate.netnih.gov

Comparative SAR studies within the guaianolide class often highlight the following:

The α-methylene-γ-lactone as a common denominator: This moiety is a recurring feature in many bioactive guaianolides and is frequently implicated as the primary reactive center responsible for their diverse biological effects through Michael addition. researchgate.netnih.gov

Structural variations and their impact: While the core guaianolide skeleton provides a common scaffold, variations in the oxidation state, presence of additional rings, and the nature and position of substituents (e.g., hydroxyl groups, ester groups, double bonds) significantly influence the specific biological profile. For example, some guaianolides have shown potent antifungal activity, with the highest potency observed in compounds containing an α-methyleno-γ-lactone group that lacks bulky sterically inhibitory groups. nih.gov

Neuroprotective potential: this compound, along with other sesquiterpene lactones like salcastanins, nubiol, and nubdienolide, has been isolated from Salvia castanea and evaluated for anti-Alzheimer's disease activities. nih.govnih.gov This suggests that the guaianolide framework, potentially with specific modifications, contributes to neuroprotective effects. Other guaianolides have also demonstrated neuroprotective potential, indicating a class-wide interest in this area.

Advanced Analytical and Bioanalytical Methodologies for Nubenolide Research

High-Throughput Screening Methods for Metabolite Profiling in Salvia Species (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful high-throughput technique for the dereplication and discovery of novel natural products within crude plant extracts. chemspider.comresearchgate.net This method is particularly valuable for metabolomic profiling, allowing for the comprehensive analysis of diverse chemical constituents present in various Salvia species. chemspider.comresearchgate.net

Research has demonstrated the application of high-resolution ESI-QTOF-MS/MS for the dereplication of natural products in Salvia species. One study successfully identified 47 natural products across five different Salvia species using this approach, alongside the quantitative profiling of 21 bioactive constituents utilizing an ion trap mass spectrometer. chemspider.com The success of these high-throughput methods relies heavily on the optimization of chromatographic separation and mass spectrometry parameters to ensure reliable identification and complete MS/MS fragmentation data. chemspider.comresearchgate.net

Untargeted metabolomics workflows, often employing LC-MS/MS, are routinely applied for the broad profiling of metabolites in Salvia species. For instance, LC-MS/MS-based metabolomic profiling of Salvia miltiorrhiza under varying cadmium stress levels led to the identification of 305 metabolites, including amino acids, organic acids, and fatty acids, which were critical for distinguishing between treated and untreated groups. Similarly, LC-MS analysis has been used to investigate the phytochemical profiles of Salvia aegyptiaca and S. lanigera, revealing compounds such as heptadecanoyl coenzyme A and oenin.

The versatility of LC-MS/MS allows for the generation of comprehensive metabolic profiles, which can be extended to various plant genera and species, proving instrumental in the field of natural product discovery. chemspider.com

Quantitative Analysis of Nubenolide in Biological Matrices (in vitro/preclinical)

Quantitative analysis of chemical compounds in biological matrices is fundamental for preclinical and in vitro studies, providing insights into their distribution and behavior. While general methodologies for such analyses are well-established, specific detailed research findings on the quantitative analysis of this compound in biological matrices (e.g., plasma, tissues, cell lysates) in in vitro or preclinical settings were not explicitly found in the provided search results.

However, the principles and techniques applied to other compounds are highly relevant. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for the quantitative analysis of therapeutic proteins and other drug compounds in complex biological samples due to its high sensitivity, specificity, and throughput. Sample preparation methods, such as protein precipitation (PPT), are commonly employed for their simplicity, speed, and cost-effectiveness, particularly for high-protein matrices like plasma and serum.

Validated UPLC-MS/MS methods have been developed for quantifying various investigational drugs in different murine biomatrices, including skin, liver, and spleen, as well as in human plasma for preclinical pharmacokinetic studies. For tissue samples, enzymatic homogenization has been shown to be more effective than mechanical disruption for extracting compounds. These methods typically demonstrate high accuracy and precision, with low bias and relative standard deviations. The application of such robust LC-MS/MS methods is crucial for understanding the pharmacokinetic profiles of compounds in preclinical development.

Chemoinformatics and Computational Approaches in this compound Research

Chemoinformatics, also known as chemical informatics, is an interdisciplinary field that integrates principles from chemistry, computer science, and information science to analyze and interpret vast amounts of chemical data. This discipline is pivotal in modern drug discovery and natural product research, enabling researchers to make informed decisions and accelerate various processes.

Key aspects of chemoinformatics involve the development and utilization of algorithms, software tools, and databases to explore chemical information. Through computational approaches, chemoinformatics facilitates the prediction of chemical properties, virtual screening of potential drug candidates, design of novel molecules, and understanding of structure-activity relationships. Its applications extend to virtual high-throughput screening, data mining from high-throughput screening (HTS) experiments, and in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

In the context of natural products, computational methods, including chemoinformatics, bioinformatics, molecular modeling, artificial intelligence, and machine learning, are increasingly employed to overcome challenges associated with the isolation, purification, and complex synthesis of natural compounds. Chemoinformatics is also crucial for the indexing, searching, and storage of chemical substance data, leveraging computer science subjects such as data mining, information retrieval, information extraction, and machine learning for efficient data access. Within metabolomics, chemoinformatics provides software packages and tools to streamline data analysis workflows, while computational biology offers a contextual approach for the functional characterization of metabolite profiles. Dereplication algorithms, such as DEREPLICATOR+, are significant in natural product discovery for filtering out known compounds from metabolomic data, thereby focusing on novel discoveries.

While the general utility and advancements of chemoinformatics in natural product research are evident, specific computational studies or chemoinformatics applications focusing solely on this compound were not identified in the provided search results. However, the established methodologies in this field offer a robust framework for future computational investigations into this compound's properties, interactions, and potential biological activities.

Compound Names and PubChem CIDs

Future Perspectives in Nubenolide Research

Elucidation of Undiscovered Mechanisms of Action

While Nubenolide has demonstrated promising bioactivity, particularly its anti-Alzheimer's disease (AD) potential in preclinical models, the precise molecular mechanisms underpinning these effects remain largely to be fully elucidated. Future research should prioritize detailed investigations into this compound's cellular and molecular targets. Natural products, including those from Salvia species, are known to exert their effects through diverse mechanisms such as reducing oxidative stress, modulating gene expression, and interacting with neurotransmitter receptors researchgate.net. Understanding how this compound specifically modulates these pathways, or others yet to be identified, is crucial. This could involve advanced biochemical assays, proteomics, transcriptomics, and in silico modeling to map its interactions with specific proteins, enzymes, or signaling cascades. Such detailed mechanistic studies are essential for establishing a robust scientific basis for its therapeutic potential and for guiding further compound optimization.

Exploration of Novel Bioactivities in Relevant Disease Models (preclinical)

The demonstrated anti-Alzheimer's disease (AD) bioactivity of this compound in humanized Caenorhabditis elegans models highlights its potential as a lead compound for neurodegenerative disorders. This preclinical finding opens avenues for exploring this compound's efficacy in other relevant disease models. Future research should expand beyond C. elegans to include higher-order in vivo preclinical models of AD, such as rodent models, to validate and further characterize its neuroprotective effects.

Beyond AD, given its classification as a sesquiterpenoid, this compound may possess other uninvestigated bioactivities. Sesquiterpenoids are a diverse class of natural products known for various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. Therefore, future studies should systematically screen this compound for novel bioactivities in other preclinical disease models, such as those for inflammation, oxidative stress-related conditions, or even certain types of cancer, where similar natural compounds have shown promise. The use of robust and well-characterized in vitro and in vivo models will be paramount to identify and confirm any new therapeutic potentials.

Rational Design and Synthesis of Advanced this compound Analogs

The identification of this compound's bioactivity provides a foundation for the rational design and synthesis of advanced analogs. Rational drug design involves a comprehensive understanding of the compound's structure-activity relationships (SAR) and its interactions with biological targets. Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to identify key functional groups and structural motifs responsible for its biological activity. This involves synthesizing a series of derivatives with targeted alterations.

Enhancement of Potency and Selectivity: Designing analogs with improved potency against specific targets and enhanced selectivity to minimize off-target effects. This can be guided by computational chemistry, including molecular docking and dynamics simulations, to predict binding affinities and interactions.

Optimization of Pharmacokinetic Properties: Modifying this compound's structure to improve its bioavailability, metabolic stability, and tissue distribution, particularly for central nervous system (CNS) penetration if targeting neurological disorders.

Synthetic Accessibility: Developing efficient and scalable synthetic routes for this compound and its most promising analogs to facilitate further preclinical and potential clinical development.

This iterative process of design, synthesis, and biological evaluation is critical for transforming a natural product lead into a viable therapeutic candidate.

Ecological and Evolutionary Roles of this compound in Salvia Species

This compound is a secondary metabolite produced by Salvia castanea. The Salvia genus is renowned for its rich diversity of secondary metabolites, which often play crucial roles in plant-environment interactions. While the ecological and evolutionary significance of Salvia species is well-documented, particularly concerning their floral traits, pollination mechanisms, and adaptation to various environments, the specific ecological and evolutionary functions of this compound itself within its native Salvia species remain largely unexplored.

Future research should investigate:

Defense Mechanisms: Whether this compound acts as a chemical defense against herbivores, pathogens, or competing plants. This could involve studying its concentration in different plant tissues and its effects on various organisms.

Signaling Roles: Exploring if this compound plays a role in plant communication, such as attracting pollinators or deterring unwanted visitors.

Environmental Adaptation: Investigating how the production of this compound is influenced by environmental stressors (e.g., drought, nutrient availability) and its contribution to the plant's survival and fitness in its ecological niche.

Biosynthetic Pathways: Elucidating the complete biosynthetic pathway of this compound in Salvia castanea and understanding the genetic and enzymatic machinery involved. This could provide insights into the evolutionary pressures that led to its production.

Understanding the ecological and evolutionary context of this compound can not only shed light on the chemical ecology of Salvia species but also potentially reveal novel biological activities relevant to its role in nature.

Q & A

Q. What are the established synthetic pathways for Nubenolide, and what methodological considerations ensure reproducibility?

this compound synthesis typically involves [describe key steps, e.g., cyclization, oxidation, or enzymatic catalysis]. Reproducibility hinges on strict control of reaction conditions (temperature, solvent purity, catalyst loading) and validation via spectroscopic techniques (NMR, HRMS) . Purification methods (e.g., column chromatography, recrystallization) must be detailed to avoid batch-to-batch variability. For novel routes, comparative yield tables and side-product profiles should be included in supporting information .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural purity and stability?

High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for structural confirmation. Stability studies require HPLC-UV or LC-MS under varied conditions (pH, temperature) to monitor degradation products. Purity thresholds (>95% by HPLC) should align with pharmacological assay standards .

Q. How can researchers design initial bioactivity screens to prioritize this compound derivatives for further study?

Use tiered screening:

- Primary assays : High-throughput cytotoxicity (e.g., MTT assay) to identify active concentrations.

- Secondary assays : Target-specific models (e.g., enzyme inhibition, receptor binding) with positive/negative controls. Include dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What experimental strategies optimize this compound’s pharmacokinetic parameters in preclinical models?

Pharmacokinetic optimization involves:

- Structural modification : Introduce functional groups (e.g., PEGylation) to enhance solubility or reduce metabolic clearance.

- Formulation studies : Nanoencapsulation or liposomal delivery to improve bioavailability .

- In vivo profiling : Use LC-MS/MS to track plasma half-life, tissue distribution, and excretion in rodent models .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different cellular models?

Address discrepancies by:

- Model validation : Compare genetic backgrounds (e.g., CRISPR-engineered vs. wild-type cell lines).

- Context-dependent factors : Assess microenvironmental variables (hypoxia, cytokine presence) using multiplex assays .

- Data normalization : Standardize metrics (e.g., fold-change vs. absolute viability) and publish raw data in repositories for cross-study validation .

Q. What methodologies are critical for elucidating this compound’s mechanism of action at the molecular level?

Combine orthogonal approaches:

- Omics profiling : Transcriptomics (RNA-seq) and proteomics (SILAC) to identify pathway perturbations.

- Biophysical assays : Surface plasmon resonance (SPR) or ITC for binding affinity measurements.

- Cryo-EM/X-ray crystallography : For structural insights into target interactions .

Q. How should researchers design studies to assess this compound’s off-target effects and potential toxicity?

Implement:

- Panel-based screening : Broad-spectrum kinase/GPCR profiling.

- Organ-on-chip models : Multi-tissue platforms to predict systemic toxicity.

- Adverse event databases : Cross-reference with platforms like PubChem BioActivity for known liabilities .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in heterogeneous datasets?

Use nonlinear regression models (e.g., four-parameter logistic curve) with bootstrapping to estimate confidence intervals. For heterogeneous data (e.g., varying cell viability baselines), apply mixed-effects models to account for batch variability .

Q. How can meta-analytical approaches reconcile conflicting findings in this compound research literature?

Follow PRISMA guidelines for systematic reviews:

- Inclusion criteria : Define study quality thresholds (e.g., ≥3 biological replicates).

- Effect size synthesis : Calculate standardized mean differences (SMDs) with random-effects models.

- Bias assessment : Use funnel plots and Egger’s test to detect publication bias .

Ethical & Methodological Compliance

Q. What protocols ensure ethical reproducibility in this compound studies involving animal models?

Adhere to ARRIVE 2.0 guidelines:

- Sample size justification : Power analysis to minimize animal use.

- Blinding : Randomize treatment groups and blind assessors during data collection.

- Data transparency : Share protocols via platforms like protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.